

5-Methylcytosine-d4 certificate of analysis explained

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Compound of Interest

Compound Name: 5-Methylcytosine-d4

Cat. No.: B12388214

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An In-Depth Technical Guide to the Certificate of Analysis for 5-Methylcytosine-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. For isotopically labeled compounds such as **5-Methylcytosine-d4**, the CofA provides an additional layer of crucial information regarding isotopic enrichment and distribution. This guide explains the key components of a typical CofA for **5-Methylcytosine-d4**, detailing the experimental methods used and interpreting the data presented.

5-Methylcytosine-d4 is the deuterated form of 5-Methylcytosine, an important molecule in epigenetic research.^{[1][2]} The deuterium labels make it a valuable internal standard for quantitative analysis in mass spectrometry-based studies.^[1]

Product Identification and General Properties

This initial section of the CofA provides basic information about the compound.

| Parameter | Example Specification |
|-------------------|---|
| Product Name | 5-Methylcytosine-d4 |
| Catalogue Number | Varies by Supplier |
| Lot Number | Varies by Batch |
| Molecular Formula | C ₅ H ₃ D ₄ N ₃ O |
| Molecular Weight | 129.15 g/mol |
| CAS Number | 1020719-59-8 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | Store at -20°C |

Chemical Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to determine the chemical purity of a compound by separating it from any non-isotopic impurities.

[3][4]

Data Presentation

| Test | Specification | Result |
|---------------------|---------------|-------------|
| Purity (by HPLC) | ≥98.0% | 99.5% |
| Retention Time (RT) | Report | 5.2 minutes |

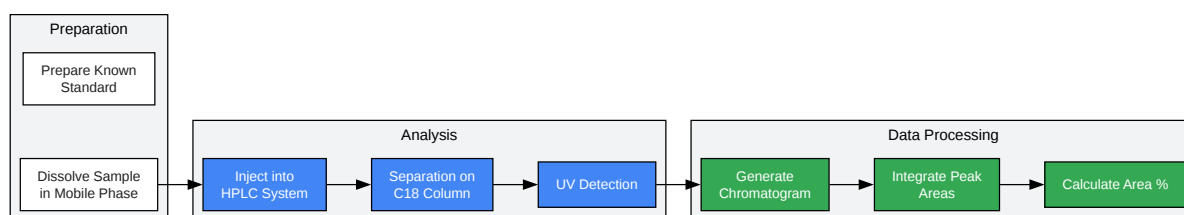
Experimental Protocol: HPLC Purity Determination

The objective is to separate the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

- System Preparation: An HPLC system equipped with a UV detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.

- Sample Preparation: A known concentration of **5-Methylcytosine-d4** is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and methanol).
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.
 - Injection Volume: A small, precise volume (e.g., 10 µL) of the sample is injected.
 - Detection: The UV detector is set to a wavelength where 5-Methylcytosine absorbs strongly (e.g., 280 nm).
- Data Analysis: The chromatogram is recorded. Purity is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Visualization: HPLC Workflow



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Caption: Workflow for determining chemical purity using HPLC.

Identity Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound, verifying its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for deuterated compounds as it can resolve the different isotopologues.

Data Presentation

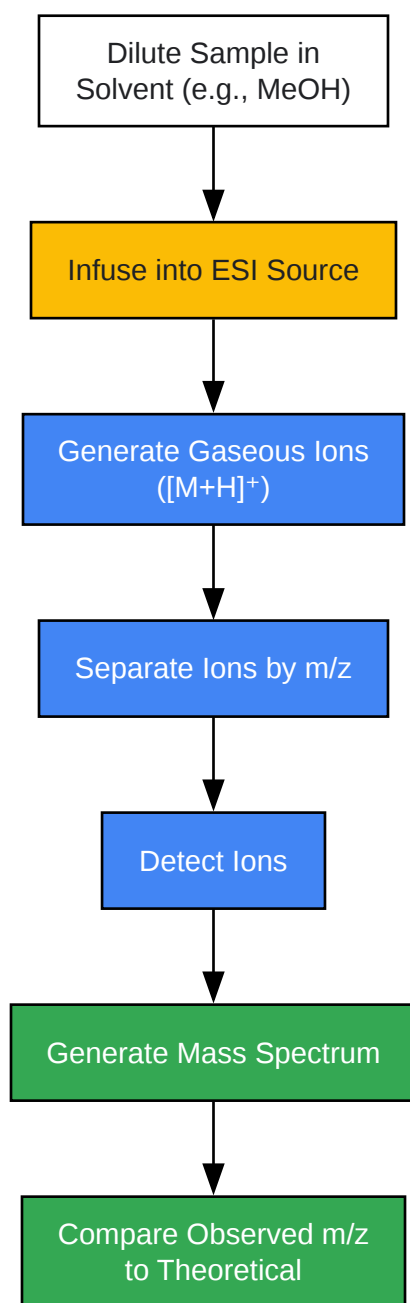
| Test | Specification | Result |
|-------------------------|-----------------------|-------------------|
| Mass Spectrum (ESI+) | Conforms to Structure | $[M+H]^+ = 130.1$ |
| Theoretical Mass | 129.15 | - |
| Observed Mass $[M+H]^+$ | 130.09 | 130.1 |

Experimental Protocol: ESI-MS Identity Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation.

- **Sample Preparation:** The sample is diluted to a low concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- **Infusion:** The sample solution is infused directly into the mass spectrometer's ESI source at a low flow rate.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ($[M+H]^+$).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The observed mass is compared to the theoretical mass calculated from the molecular formula.

Visualization: Mass Spectrometry Workflow



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Caption: Workflow for identity confirmation by Mass Spectrometry.

Structural Confirmation and Isotopic Purity by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that confirms the molecule's structure and is exceptionally precise for determining isotopic purity. For **5-Methylcytosine-d4**, ¹H-NMR (Proton NMR) is used to quantify the amount of residual, non-

deuterated material, while ^2H -NMR (Deuterium NMR) can confirm the positions of the deuterium labels.

Data Presentation

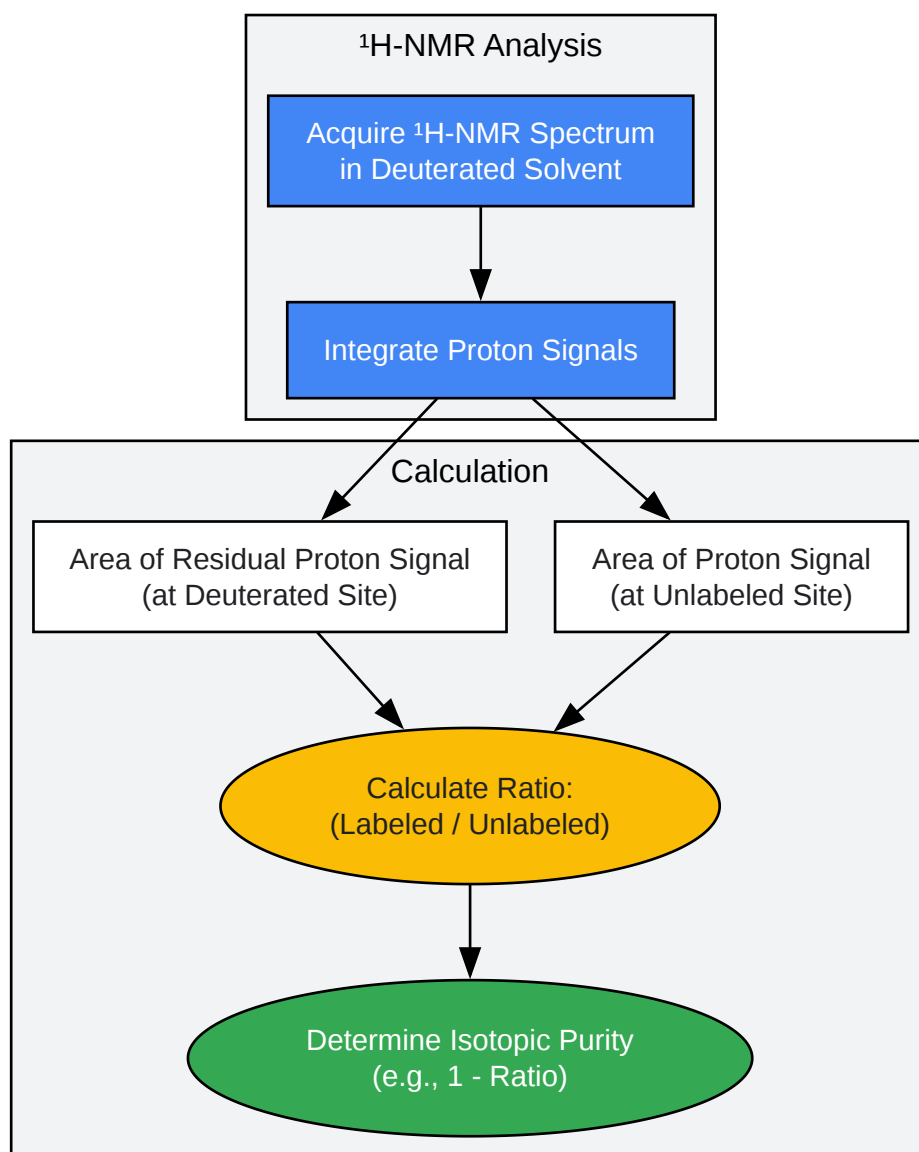
| Test | Specification | Result |
|----------------------------|-----------------------|---------------|
| ^1H -NMR Spectrum | Conforms to Structure | Conforms |
| Isotopic Purity | ≥ 98 atom % D | 99.2 atom % D |

- **Isotopic Enrichment:** Refers to the percentage of deuterium at a specific labeled position.
- **Species Abundance:** Refers to the percentage of molecules that have a specific isotopic composition (e.g., d4, d3, d2). The overall "Isotopic Purity" on a CofA usually refers to the isotopic enrichment.

Experimental Protocol: ^1H -NMR for Isotopic Purity

- **Sample Preparation:** The **5-Methylcytosine-d4** sample is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6) that does not have signals interfering with the analyte. A known amount of an internal standard with a distinct NMR signal may be added for quantitative purposes (qNMR).
- **Data Acquisition:** The sample tube is placed in the NMR spectrometer. The ^1H -NMR spectrum is acquired, which involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
- **Data Analysis:**
 - **Structural Confirmation:** The chemical shifts and coupling patterns of the observed proton signals are compared to the expected spectrum for 5-Methylcytosine to confirm the structure.
 - **Isotopic Purity Calculation:** The integral of the residual proton signal at the deuterated position is compared to the integral of a proton signal at a non-deuterated position (or the internal standard). The very small signal from the labeled position indicates high deuteration. The isotopic purity is calculated from this ratio.

Visualization: Logic of Isotopic Purity Determination



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Caption: Logical flow for calculating isotopic purity via ^1H -NMR.

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